![molecular formula C20H20N4OS B2496748 ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone CAS No. 2309597-96-2](/img/structure/B2496748.png)
((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone
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Overview
Description
((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone is a useful research compound. Its molecular formula is C20H20N4OS and its molecular weight is 364.47. The purity is usually 95%.
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Scientific Research Applications
Photocatalytic Hydrogen Evolution
Polymeric photocatalysts for hydrogen evolution through water splitting have garnered significant interest in recent years. The compound , 8-[4-(thiophen-3-yl)benzoyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane (referred to as BDTT), has been investigated for its potential in this field . Researchers have explored its sulfide oxidation tuning, leading to the construction of sulfone-based dual acceptor copolymers. These copolymers exhibit promising photocatalytic activities, with high hydrogen evolution efficiency under visible-light illumination. For instance, the resulting polymer PBDTTS-1SO demonstrated remarkable performance, surpassing other reported polymer photocatalysts .
Medicinal Chemistry and Biological Effects
Thiophene derivatives, including BDTT, have fascinated scientists due to their potential as biologically active compounds. These compounds play a crucial role in medicinal chemistry, where researchers seek to improve advanced molecules with diverse biological effects . While specific studies on BDTT’s medicinal properties are not explicitly mentioned, its structural features make it an interesting candidate for further exploration in drug discovery.
Serotonin Receptor Binding
In a related context, the influence of arylpiperazine moieties and benzo[b]thiophene ring substitutions on binding affinity has been studied . One promising analogue, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one (7e), displayed micromolar affinity toward 5-HT1A sites. While this specific compound is not identical to BDTT, it highlights the potential of thiophene-based structures in modulating receptor interactions.
Mechanism of Action
1,2,4-Triazole
This is a class of heterocyclic compounds that contain the 1,2,4-triazole ring, a five-membered ring with two carbon atoms and three nitrogen atoms . Compounds containing a 1,2,4-triazole ring have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Thiophene
Thiophene is a five-membered aromatic ring with one sulfur atom. Thiophene derivatives are known to possess various biological activities and are part of many therapeutic drugs .
properties
IUPAC Name |
(4-thiophen-3-ylphenyl)-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS/c25-20(15-3-1-14(2-4-15)16-7-8-26-11-16)24-17-5-6-18(24)10-19(9-17)23-13-21-12-22-23/h1-4,7-8,11-13,17-19H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMSSZDCXQIVIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)C4=CSC=C4)N5C=NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[4-(thiophen-3-yl)benzoyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane |
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